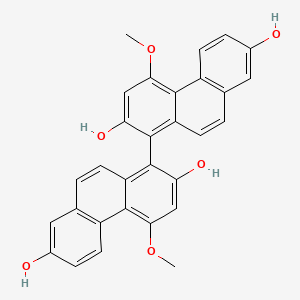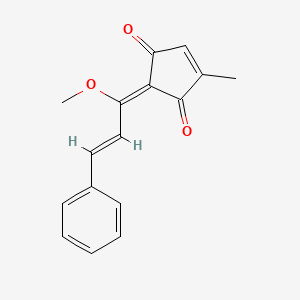
Filbertone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Filbertone can be synthesized through various methods. One common approach involves the reaction of 5-methyl-2-hexanone with formaldehyde in the presence of a base to yield (2E)-5-methyl-2-hepten-4-one . Another method includes the use of Lawesson’s reagent to detect this compound in hazelnut oil .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from hazelnut oil using techniques such as steam distillation combined with extraction (SDE), solid-phase microextraction (SPME), ultrasonically assisted solid-phase extraction (UASPE), and supercritical fluid extraction (SFE) .
Analyse Des Réactions Chimiques
Types of Reactions: Filbertone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Major Products: The major products formed from these reactions include corresponding alcohols, ketones, and substituted derivatives .
Applications De Recherche Scientifique
Filbertone has been extensively studied for its potential health benefits and applications in various fields:
Mécanisme D'action
Filbertone exerts its effects through various molecular pathways:
Thermogenesis: It upregulates thermogenic genes such as uncoupling protein 1 (UCP1) and peroxisome proliferator-activated receptor alpha (PPARα).
Lipid Metabolism: this compound enhances fatty acid degradation and oxidative phosphorylation, reducing intracellular lipid accumulation.
Inflammation: It inhibits microglia-mediated inflammatory responses by suppressing the MAPK and NF-κB pathways.
Comparaison Avec Des Composés Similaires
Filbertone is unique due to its specific flavor profile and health benefits. Similar compounds include:
(E)-2-hexenal: Another flavor compound with a green, leafy aroma.
(E)-2-octenal: Known for its fatty, citrusy odor.
(E)-2-decenal: Exhibits a strong, waxy, citrus scent.
Compared to these compounds, this compound stands out for its nutty aroma and potential health benefits, particularly in regulating lipid metabolism and reducing inflammation .
Propriétés
Numéro CAS |
122440-59-9 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.2 g/mol |
Nom IUPAC |
(E,5S)-5-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+/t7-/m0/s1 |
Clé InChI |
ARJWAURHQDJJAC-KNIZRNDPSA-N |
SMILES |
CCC(C)C(=O)C=CC |
SMILES isomérique |
CC[C@H](C)C(=O)/C=C/C |
SMILES canonique |
CCC(C)C(=O)C=CC |
Synonymes |
(E)-5-methylhept-2-en-4-one 5-methylhept-2-en-4-one filbertone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-[2-[(5-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methylamino]ethyl]adamantane-1-carboxamide](/img/structure/B1241949.png)


![ethyl (NZ)-N-[amino-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]methylidene]carbamate](/img/structure/B1241953.png)





